molecular formula C10H19NO2 B12581094 3-Piperidinepropanoic acid, ethyl ester, (3S)- CAS No. 188883-59-2

3-Piperidinepropanoic acid, ethyl ester, (3S)-

Cat. No.: B12581094
CAS No.: 188883-59-2
M. Wt: 185.26 g/mol
InChI Key: DPBSXYRJZFUOIL-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinepropanoic acid, ethyl ester, (3S)- typically involves the esterification of 3-Piperidinepropanoic acid. One common method is the reaction of 3-Piperidinepropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Piperidinepropanoic acid, ethyl ester, (3S)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinepropanoic acid, ethyl ester, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Piperidinepropanoic acid, ethyl ester, (3S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidinepropanoic acid, ethyl ester, (3S)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidinepropanoic acid, ethyl ester, (3S)- is unique due to its specific stereochemistry (3S), which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological properties compared to its stereoisomers or other similar compounds .

Properties

CAS No.

188883-59-2

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-[(3S)-piperidin-3-yl]propanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3/t9-/m0/s1

InChI Key

DPBSXYRJZFUOIL-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)CC[C@@H]1CCCNC1

Canonical SMILES

CCOC(=O)CCC1CCCNC1

Origin of Product

United States

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